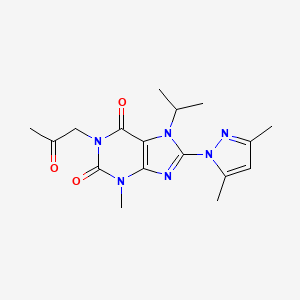
Cyclohexyl(cyclopentyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(cyclopentyl)methanamine is an organic compound with the molecular formula C₁₂H₂₃N. It consists of a cyclohexyl group, a cyclopentyl group, and a methanamine group attached to a central carbon atom. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method involves the reductive amination of cyclohexanone and cyclopentanone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Amidation: Another approach is the amidation of cyclohexyl(cyclopentyl)methanol with ammonia under high pressure and temperature.
Industrial Production Methods:
Batch Process: this compound can be produced in a batch reactor where the reagents are mixed, and the reaction is allowed to proceed under controlled conditions.
Continuous Flow Process: For large-scale production, a continuous flow reactor can be used to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound can be oxidized to form cyclohexyl(cyclopentyl)carboxamide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Cyclohexyl(cyclopentyl)carboxamide
Reduction: Cyclohexyl(cyclopentyl)methanol
Substitution: Various amine derivatives
Mecanismo De Acción
Target of Action
It’s structurally related to methenamine , an antimicrobial agent used to prevent urinary tract infections . Methenamine targets bacteria in the urinary tract , but it’s unclear if Cyclohexyl(cyclopentyl)methanamine has similar targets.
Mode of Action
Methenamine, a related compound, works by being hydrolyzed to formaldehyde in acidic environments . Formaldehyde is a potent antimicrobial agent that denatures proteins and nucleic acids of bacteria
Pharmacokinetics
Methenamine, a related compound, is known to be well absorbed from the gastrointestinal tract and is excreted largely unchanged in the urine
Result of Action
Methenamine, a related compound, has bactericidal effects due to its conversion to formaldehyde
Action Environment
The action of this compound may be influenced by environmental factors such as pH. Methenamine, a related compound, is most effective in acidic environments where it is hydrolyzed to formaldehyde
Aplicaciones Científicas De Investigación
Cyclohexyl(cyclopentyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Comparación Con Compuestos Similares
Cyclohexyl(cyclopentyl)methanamine is similar to other cycloalkylamines, such as:
Cyclohexylamine: A simpler compound with only one cyclohexyl group.
Cyclopentylamine: A simpler compound with only one cyclopentyl group.
N-Methylcyclohexylamine: A compound with a methyl group attached to the cyclohexyl group.
Uniqueness: this compound is unique due to its combination of two cycloalkyl groups, which can impart different chemical and physical properties compared to its simpler counterparts.
Propiedades
IUPAC Name |
cyclohexyl(cyclopentyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h10-12H,1-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOHGYTXQMDTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)


![(E)-methyl 2-(2-((benzo[d][1,3]dioxole-5-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2990021.png)
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2990022.png)
![N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-phenoxyacetamide](/img/structure/B2990023.png)

![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2990028.png)

![4-[(6-Methoxypyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2990030.png)
![3-[(3-Chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2990034.png)
